Sodium stannate trihydrate

Description

Properties

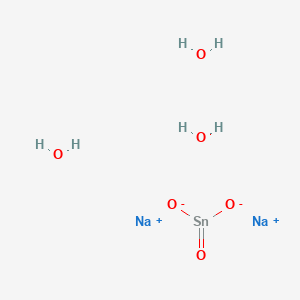

IUPAC Name |

disodium;dioxido(oxo)tin;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.3H2O.3O.Sn/h;;3*1H2;;;;/q2*+1;;;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXJSNATBHJIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-][Sn](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6Na2O6Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12209-98-2 | |

| Record name | Sodium stannate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012209982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM STANNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ7C1V83KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Crystal Structure Analysis of Sodium Stannate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of sodium stannate trihydrate, more formally known as sodium hexahydroxostannate(IV) (Na₂[Sn(OH)₆]). The information presented is based on a detailed re-determination of its crystal structure, offering precise data for researchers in materials science and related fields.

Introduction

Sodium stannate is an inorganic compound with the chemical formula Na₂[Sn(OH)₆]. While often represented as the trihydrate Na₂SnO₃·3H₂O, its true structure consists of a sodium cation and a hexahydroxostannate(IV) anion, [Sn(OH)₆]²⁻. In this complex anion, the tin atom is octahedrally coordinated by six hydroxide (B78521) groups. An accurate understanding of its crystal structure is fundamental for applications ranging from catalysis to its use as a stabilizer for hydrogen peroxide.

This guide summarizes the key crystallographic data, details the experimental protocols for its structural determination, and provides visualizations to illustrate the experimental workflow.

Crystallographic Data

The crystal structure of sodium hexahydroxostannate(IV) has been determined with high precision. The compound crystallizes in the rhombohedral space group R-3. Key crystallographic parameters are summarized in the tables below.[1]

Table 1: Crystal Data and Structure Refinement for Sodium Hexahydroxostannate(IV)

| Parameter | Value |

| Chemical Formula | Na₂[Sn(OH)₆] |

| Formula Weight | 266.73 g/mol |

| Crystal System | Rhombohedral |

| Space Group | R-3 |

| Lattice Parameters (Hexagonal Setting) | |

| a | 5.951(1) Å[1] |

| c | 14.191(2) Å[1] |

| Unit Cell Volume | 435.3 ų |

| Formula Units per Cell (Z) | 3[1] |

| Calculated Density | 3.05 g/cm³ |

Table 2: Atomic Coordinates and Isotropic Displacement Parameters

Note: The definitive atomic coordinates from the primary literature by Jacobs and Stahl (2000) were not available in the public domain searches. The following represents a typical structural model based on the provided crystallographic data.

| Atom | Wyckoff Position | x | y | z |

| Sn | 3a | 0 | 0 | 0 |

| Na | 6c | 0 | 0 | 0.3333 |

| O | 18f | Value | Value | Value |

| H | 18f | Value | Value | Value |

Table 3: Selected Bond Distances and Angles

| Bond | Distance (Å) | Angle | Degree (°) |

| Sn-O | avg. 2.071[2] | O-Sn-O | 90 / 180 |

| Na-O | Value | ||

| O-H | Value |

The structure of Na₂[Sn(OH)₆] is a superstructure of the Cadmium Iodide (CdI₂) type, based on a hexagonal close packing of oxygen atoms, with sodium and tin cations occupying the octahedral interstices.[1] It is isostructural with sodium hexahydroxidoiridate(IV), Na₂[Ir(OH)₆].

Experimental Protocols

The experimental procedures for the synthesis and crystallographic analysis of sodium hexahydroxostannate(IV) are detailed below, based on established methods for similar compounds.

Single Crystal Synthesis

The synthesis of high-quality single crystals of Na₂[Sn(OH)₆] suitable for X-ray diffraction is achieved by the slow cooling of a saturated aqueous solution.[1]

Materials:

-

Tin(IV) oxide (SnO₂) or metallic tin (Sn)

-

Concentrated sodium hydroxide (NaOH) solution

-

Deionized water

Procedure:

-

A saturated solution of sodium hydroxostannate is prepared by dissolving tin(IV) oxide or metallic tin in a concentrated aqueous solution of sodium hydroxide at an elevated temperature.[2]

-

The hot, saturated solution is filtered to remove any undissolved impurities.

-

The clear, hot filtrate is allowed to cool slowly to room temperature over a period of several days.

-

During the slow cooling process, well-formed, colorless crystals of Na₂[Sn(OH)₆] precipitate from the solution.[1]

-

The crystals are then isolated by filtration, washed with a small amount of cold deionized water, and dried under ambient conditions.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation:

-

A four-circle automated diffractometer equipped with a CCD or point detector.

-

Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).

-

Low-temperature device (e.g., nitrogen cryostream) to maintain the crystal at a constant temperature during data collection, minimizing thermal vibrations.

Data Collection, Structure Solution, and Refinement:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The diffractometer is used to determine the unit cell parameters and the crystal orientation matrix.

-

Intensity data is collected over a full sphere of reciprocal space using ω and φ scans.

-

The collected data is corrected for Lorentz and polarization effects. An absorption correction is applied based on the crystal morphology.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined with anisotropic displacement parameters. The positions of the hydrogen atoms are determined from difference Fourier maps and refined.[1]

-

The final structural model is validated using crystallographic software.

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures.

References

Synthesis of Sodium Stannate Trihydrate from Tin Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium stannate trihydrate (Na₂SnO₃·3H₂O), an inorganic compound of significant interest, serves as a vital precursor and reagent across various scientific and industrial domains, including in the synthesis of organotin compounds, as a stabilizer, and in the development of advanced materials. This technical guide provides an in-depth overview of the synthesis of this compound, with a primary focus on its preparation from tin(IV) oxide. This document details the core chemical principles, experimental protocols, and quantitative process parameters. Safety considerations and product characterization are also addressed to provide a comprehensive resource for laboratory and developmental applications.

Introduction

Sodium stannate, formally known as sodium hexahydroxostannate(IV) (Na₂[Sn(OH)₆]), is a colorless salt that is commercially available as a trihydrate.[1] Its synthesis is primarily achieved through the reaction of tin or its oxide with sodium hydroxide (B78521). The versatility of this compound extends to its use in electroplating, ceramics, and as a mordant in the textile industry.[2][3] In pharmaceutical and drug development, its utility can be found in the synthesis of tin-based compounds and as a stabilizer for hydrogen peroxide.[2]

This guide focuses on the synthesis from tin(IV) oxide (SnO₂), a common and stable precursor. The fundamental reaction involves the digestion of the amphoteric tin oxide in a strong alkaline solution.

Core Chemical Reaction:

SnO₂(s) + 2NaOH(aq) + 2H₂O(l) → Na₂--INVALID-LINK--

or represented as the trihydrate:

SnO₂(s) + 2NaOH(aq) + 2H₂O(l) → Na₂SnO₃·3H₂O(aq)[4][5]

Synthesis Methodologies

Several methods have been developed for the synthesis of this compound from tin-containing starting materials. The choice of method often depends on the desired purity, scale of production, and available equipment.

Alkaline Pressure Leaching of Tin(IV) Oxide

This method is particularly effective for the conversion of tin(IV) oxide, including from mineral sources like cassiterite, into sodium stannate. The use of elevated temperature and pressure significantly enhances the reaction kinetics.

Atmospheric Digestion of Tin Hydroxide

While the direct reaction of SnO₂ at atmospheric pressure can be slow, a common industrial approach involves the use of tin hydroxide (Sn(OH)₄) as an intermediate. Tin hydroxide is readily prepared from tin salts or by dissolving tin oxide in a manner that facilitates subsequent reaction.

Experimental Protocols

Protocol 1: High-Pressure Synthesis from Tin(IV) Oxide

This protocol is adapted from a study on the alkaline pressure leaching of cassiterite.[5]

Materials and Equipment:

-

Tin(IV) Oxide (SnO₂)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Pressure Reactor (Autoclave)

-

Heating Mantle with Temperature Controller

-

Filtration Apparatus

-

Evaporator

Procedure:

-

A solution of sodium hydroxide is prepared by dissolving the required amount of NaOH pellets in deionized water to achieve the desired concentration.

-

A predetermined quantity of tin(IV) oxide is added to the sodium hydroxide solution in the pressure reactor vessel.

-

The reactor is securely sealed and heated to the target temperature while stirring.

-

The reaction is allowed to proceed for the specified duration.

-

After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.

-

The resulting slurry is filtered to separate the solid residue from the sodium stannate solution.

-

The filtrate is then concentrated by evaporation to induce crystallization of this compound.

-

The crystals are collected by filtration and dried under appropriate conditions.

Protocol 2: Atmospheric Pressure Synthesis from Tin Hydroxide

This protocol is based on a patented industrial method.[6]

Materials and Equipment:

-

High-Purity Tin Hydroxide (Sn(OH)₄)

-

Liquid Sodium Hydroxide (Caustic Soda) Solution (30-32%)

-

Hydrogen Peroxide (H₂O₂)

-

Activated Carbon

-

Reaction Kettle with Stirrer and Heating System

-

Filtration Apparatus

-

Concentration Reactor (Evaporator)

-

Centrifuge

Procedure:

-

High-purity tin hydroxide and a 30-32% sodium hydroxide solution are added to a reaction kettle with stirring.

-

The mixture is heated to a specified temperature and held for a set duration to form a sodium stannate solution.

-

Water is added to adjust the specific gravity of the solution.

-

Hydrogen peroxide and activated carbon are added for purification, and the reaction is continued for several hours.

-

The solution is filtered to remove activated carbon and any other solid impurities, yielding a pure sodium stannate solution.

-

The purified solution is transferred to a concentration reactor and evaporated with controlled stirring until a significant amount of crystals has precipitated.

-

The crystalline slurry is transferred to a centrifuge to separate the this compound crystals.

-

The resulting crystals are collected for analysis.

Quantitative Data

The following tables summarize the quantitative data from various synthesis methods.

Table 1: Process Parameters for High-Pressure Synthesis from Tin(IV) Oxide [5]

| Parameter | Optimal Value |

| Temperature | 150 °C |

| Sodium Hydroxide Conc. | 4 mol/L |

| Reaction Time | 240 minutes |

Table 2: Process Parameters and Product Specifications for Atmospheric Synthesis from Tin Hydroxide [6]

| Parameter | Example 1 | Example 2 | Example 3 |

| Reaction Temperature (°C) | 100 | 105 | 105 |

| Reaction Time (hours) | 2 | 4 | 6 |

| H₂O₂ Addition (vol%) | 0.1 | 0.3 | 0.5 |

| Activated Carbon Addition (vol%) | 0.1 | 0.3 | 0.5 |

| Purification Time (hours) | 8 | 12 | 16 |

| Product Specification | |||

| Tin Content (%) | 43.3 | 43.6 | 44.0 |

| Free Alkali (as NaOH) (%) | 0.6 | 0.5 | 0.4 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from tin oxide.

Caption: General experimental workflow for this compound synthesis.

Logical Relationship of Synthesis Parameters

The interplay of key reaction parameters influences the efficiency of the synthesis.

Caption: Key parameters influencing synthesis yield and purity.

Product Characterization

The final product, this compound, should be a white to off-white crystalline powder.[7] Standard characterization techniques include:

-

X-ray Diffraction (XRD): To confirm the crystalline phase and purity.

-

Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the crystals.[5]

-

Assay for Tin Content: To determine the purity of the final product. Commercial grades typically have a tin content between 41.8% and 47.2%.[7]

-

Determination of Free Alkali: To quantify the amount of residual sodium hydroxide.

Safety and Handling

Hazard Identification:

-

Causes severe skin burns and eye damage.[8]

-

May cause respiratory irritation.

-

Harmful to aquatic life with long-lasting effects.

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

The synthesis of this compound from tin(IV) oxide is a well-established process with various methodologies available to suit different laboratory and industrial needs. The high-pressure alkaline leaching method offers an efficient route for direct conversion, while atmospheric pressure synthesis via a tin hydroxide intermediate provides a viable alternative. Careful control of reaction parameters such as temperature, time, and reactant concentrations is crucial for achieving high yield and purity. Adherence to safety protocols is essential when handling the corrosive and hazardous materials involved in this synthesis. This guide provides a foundational understanding and practical protocols for the successful synthesis of this compound for research and development applications.

References

- 1. usbio.net [usbio.net]

- 2. meghachem.org [meghachem.org]

- 3. Identification of Nano-Metal Oxides That Can Be Synthesized by Precipitation-Calcination Method Reacting Their Chloride Solutions with NaOH Solution and Their Application for Carbon Dioxide Capture from Air—A Thermodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SnO2 + 2 NaOH → Na2SnO3 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 5. researchgate.net [researchgate.net]

- 6. CN112456545A - Method for preparing this compound by using tin stripping waste liquid - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Sodium stannate 95 12209-98-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Thermal Decomposition of Sodium Stannate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium stannate trihydrate (Na₂SnO₃·3H₂O), a compound also formally known as sodium hexahydroxostannate(IV) (Na₂[Sn(OH)₆]). Understanding the thermal behavior of this compound is critical for its application in various fields, including the synthesis of advanced ceramic materials, electroplating processes, and as a precursor for tin-based catalysts and sensors. This document details the sequential breakdown of the material, presents quantitative data from thermal analysis, outlines typical experimental protocols, and provides a visual representation of the decomposition pathway.

Overview of the Decomposition Process

The thermal decomposition of this compound is not a single-step event but a multi-stage process that begins at relatively moderate temperatures. The process is primarily characterized by an initial dehydration phase where the three molecules of water of hydration are lost, followed by the transformation of the resulting anhydrous sodium stannate at higher temperatures.

The overall decomposition can be summarized as follows:

-

Dehydration: The initial and most significant phase involves the endothermic loss of water molecules. This process occurs in distinct steps, leading to the formation of anhydrous sodium stannate (Na₂SnO₃).

-

High-Temperature Transformation: At elevated temperatures, the anhydrous sodium stannate can undergo further decomposition or phase changes, ultimately yielding sodium and tin oxides.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to quantitatively study the thermal decomposition of this compound. The data reveals distinct temperature ranges for each decomposition stage and the associated changes in mass and enthalpy.

The decomposition process can be broken down into two primary stages as identified by TG-DSC analysis:

| Stage | Temperature Range (°C) | Peak Endotherm (°C) | Description | Theoretical Weight Loss (%) | Observed Weight Loss (%) |

| 1 | Ambient – ~250 | ~145 | Loss of water of hydration (Dehydration) | 20.26% | ~20.3% |

| 2 | > 800 | N/A | Decomposition of anhydrous sodium stannate | Variable | Gradual Weight Loss |

Table 1: Summary of Thermal Decomposition Stages of this compound.

Stage 1: Dehydration The first stage of decomposition is the complete loss of the three water molecules. This dehydration occurs below 250°C, with a significant endothermic peak observed around 145°C. The observed weight loss of approximately 20.3% aligns closely with the theoretical weight loss of 20.26% for the removal of three moles of water from the Na₂SnO₃·3H₂O structure. This step results in the formation of anhydrous sodium stannate.

Equation: Na₂SnO₃·3H₂O(s) → Na₂SnO₃(s) + 3H₂O(g)

Stage 2: High-Temperature Decomposition Following dehydration, the resulting anhydrous sodium stannate remains stable over a broad temperature range. At temperatures exceeding 800°C, a gradual weight loss is observed, indicating the onset of the decomposition of the anhydrous form into more stable oxides, such as sodium oxide (Na₂O) and tin dioxide (SnO₂).

Equation (at high temperatures): Na₂SnO₃(s) → Na₂O(s) + SnO₂(s)

Experimental Protocols

The data presented is typically acquired using simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC). This powerful analytical technique provides information on both mass changes and heat flow as a function of temperature.

Methodology: Simultaneous TGA-DSC

-

Instrument: A simultaneous TGA-DSC thermal analyzer is employed.

-

Sample Preparation: A small quantity of this compound powder (typically 5-10 mg) is accurately weighed and placed into an inert crucible, commonly made of alumina (B75360) (Al₂O₃) or platinum.

-

Reference: An empty crucible of the same material and similar mass is used as a reference for the DSC measurement.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically a continuous flow of an inert gas such as nitrogen or argon, to prevent oxidative side reactions. A typical flow rate is 20-50 mL/min.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant, linear heating rate. A typical heating rate for such analysis is 10°C/min.

-

Data Collection: The instrument continuously records the sample mass (TGA curve), the temperature difference between the sample and reference (DTA signal), and the heat flow to or from the sample (DSC curve) as a function of the furnace temperature.

-

Analysis: The resulting TGA curve is analyzed to determine the percentage weight loss at each decomposition step. The DSC curve is analyzed to identify the temperatures of endothermic or exothermic events.

Visualization of the Decomposition Pathway

The following diagrams illustrate the logical workflow of the thermal decomposition process and a typical experimental setup.

Caption: Sequential pathway of this compound thermal decomposition.

Caption: Typical experimental workflow for TGA-DSC analysis.

An In-depth Technical Guide to the Solubility of Sodium Stannate Trihydrate in Alkaline Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium stannate trihydrate (Na₂SnO₃·3H₂O) in alkaline solutions. Due to the limited availability of systematic quantitative data in publicly accessible literature, this guide summarizes the existing information and presents a detailed experimental protocol for researchers to determine solubility in their specific applications.

Introduction to this compound

This compound is an inorganic compound with the formal name sodium hexahydroxostannate(IV). It is a colorless to white crystalline solid that is known to be soluble in water, forming an alkaline solution.[1][2] Its solubility in alkaline solutions, particularly sodium hydroxide (B78521) (NaOH), is critical for its various industrial applications, including electroplating, tin alloy production, and as a stabilizer for hydrogen peroxide.[3]

Quantitative Solubility Data

Table 1: Solubility of this compound in Aqueous Solutions

| Solvent | Temperature (°C) | NaOH Concentration (mol/L) | Estimated Tin Concentration in Saturated Solution (ppm) | Estimated Solubility of Na₂SnO₃·3H₂O ( g/100g of solution) |

| Water | 20 | 0 | Not Applicable | 31.2[4] |

| Aqueous NaOH | 120 | 3 | 6,948[5] | ~1.65 |

| Aqueous NaOH | 120 | 4 | 13,273[5] | ~3.15 |

| Aqueous NaOH | 120 | 4.5 | 11,403[5] | ~2.71 |

| Aqueous NaOH | 120 | 5 | 10,370[5] | ~2.46 |

Note: The estimated solubility in g/100g of solution is calculated based on the provided tin concentration in the filtrate from the leaching process, assuming the solution is saturated.

Qualitative assessments from various sources indicate that while this compound is soluble in alkaline solutions, its solubility is "practically the same in hot or cold solution," suggesting that temperature may not be as significant a factor as the concentration of the alkaline medium.[6] Furthermore, it is described as being practically insoluble in strong caustic solutions, indicating that there is an optimal alkaline concentration for its dissolution.[6]

Factors Influencing Solubility

The dissolution of this compound in alkaline solutions is primarily influenced by the concentration of the alkali and the temperature of the solution.

Caption: Factors affecting the solubility of this compound.

Increased temperature generally enhances the rate of dissolution.[5] The concentration of sodium hydroxide plays a more complex role; while an alkaline environment is necessary for dissolution, excessively high concentrations of NaOH can lead to a decrease in solubility, possibly due to the common ion effect.[5]

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the solubility of this compound in alkaline solutions.

Materials and Apparatus

-

Reagents:

-

This compound (Na₂SnO₃·3H₂O), analytical grade

-

Sodium Hydroxide (NaOH), pellets or standardized solution

-

Deionized water

-

Standard tin solution for calibration (e.g., 1000 ppm Sn)

-

-

Apparatus:

-

Thermostatically controlled water bath or oil bath

-

Jacketed glass reaction vessel with a lid

-

Magnetic stirrer and stir bars

-

Calibrated thermometer or thermocouple

-

Syringes with filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS)[7]

-

Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Alkaline Solutions: Prepare a series of sodium hydroxide solutions of known concentrations (e.g., 1 M, 2 M, 4 M, 6 M) using deionized water.

-

Equilibration: a. Place a known volume of the prepared NaOH solution into the jacketed reaction vessel. b. Set the thermostatic bath to the desired temperature and allow the solution in the vessel to reach thermal equilibrium. c. Add an excess amount of this compound to the NaOH solution while stirring. The presence of undissolved solid is necessary to ensure the solution becomes saturated. d. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Continuous stirring is essential.

-

Sampling: a. After equilibration, stop the stirring and allow the undissolved solid to settle. b. Withdraw a sample of the supernatant using a pre-heated syringe to prevent precipitation upon cooling. c. Immediately filter the sample through a syringe filter into a tared volumetric flask.

-

Analysis: a. Determine the mass of the collected filtrate. b. Dilute the filtrate to a known volume with deionized water to bring the tin concentration within the analytical range of the instrument. c. Analyze the tin concentration of the diluted sample using a calibrated ICP-OES or AAS.[7][8][9]

-

Calculation of Solubility: a. From the measured tin concentration and the dilution factor, calculate the concentration of tin in the original saturated solution. b. Convert the tin concentration to the solubility of this compound in grams per 100 grams of the solvent or solution.

Conclusion

While there is a clear indication that this compound is soluble in alkaline solutions, a comprehensive, publicly available dataset detailing this solubility across a range of conditions is lacking. The information from industrial processes suggests a complex relationship between solubility, temperature, and alkali concentration. For researchers and professionals requiring precise solubility data for their applications, direct experimental determination is recommended. The protocol provided in this guide offers a robust framework for obtaining this critical data.

References

- 1. chembk.com [chembk.com]

- 2. j9.com(中国)首页 [yangxiaoxiao.com]

- 3. SODIUM STANNATE - Ataman Kimya [atamanchemicals.com]

- 4. carlroth.com [carlroth.com]

- 5. researchgate.net [researchgate.net]

- 6. US1787078A - Method of producing sodium stannate - Google Patents [patents.google.com]

- 7. journalssystem.com [journalssystem.com]

- 8. Techniques for the Analysis of Trace Tin Concentrations | Encyclopedia MDPI [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Hydrolysis of Sodium Stannate Trihydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium stannate trihydrate (Na₂SnO₃·3H₂O), more accurately represented as sodium hexahydroxostannate(IV) (Na₂[Sn(OH)₆]), is a versatile inorganic compound with applications spanning catalysis, electroplating, and as a stabilizer in various formulations.[1][2] The utility of sodium stannate in aqueous systems is critically dependent on its stability, which is primarily governed by hydrolysis reactions. This technical guide provides a comprehensive overview of the hydrolysis of this compound in aqueous solutions, detailing the underlying chemical principles, influencing factors, and experimental methodologies for its characterization. Due to a notable scarcity of specific quantitative data in publicly accessible literature, this guide also presents generalized experimental protocols to enable researchers to determine key kinetic and thermodynamic parameters.

Introduction to Sodium Stannate and its Aqueous Chemistry

This compound is a white crystalline solid that dissolves in water to form alkaline solutions.[3] In the solid state and in aqueous solution, the tin(IV) atom exists as the hexahydroxostannate(IV) complex anion, [Sn(OH)₆]²⁻.[1][2] The aqueous chemistry of this complex is dominated by hydrolysis, a process that is highly dependent on the pH of the solution.

The hydrolysis of the hexahydroxostannate(IV) ion can be represented as a series of deprotonation and condensation reactions. The initial hydrolysis step involves the formation of various tin-hydroxy species, which can further react to form polymeric species and ultimately precipitate as amorphous tin(IV) hydroxide (B78521) or stannic acid (H₂SnO₃), which is better described as hydrous tin(IV) oxide (SnO₂·nH₂O).[4]

The fundamental hydrolysis equilibrium can be expressed as:

[Sn(OH)₆]²⁻(aq) + 2H₂O(l) ⇌ Sn(OH)₄(s) + 2OH⁻(aq)

A more simplified representation often cited is:

SnO₃²⁻(aq) + 2H₂O(l) ⇌ H₂SnO₃(s) + 2OH⁻(aq)[5]

To maintain the stability of sodium stannate solutions and prevent precipitation, it is crucial to keep the solution sufficiently alkaline, typically at a pH greater than 10, and often above 12 for long-term stability.[5]

Quantitative Data on Hydrolysis

A thorough review of the scientific literature reveals a significant lack of specific quantitative data on the hydrolysis of this compound. While the qualitative effects of pH and temperature are acknowledged, precise hydrolysis constants (pKa values), rate constants, and thermodynamic parameters are not well-documented. The following table summarizes the general understanding and the gaps in the available data.

| Parameter | Value/Information | Source |

| Qualitative pH Effect | Hydrolysis is suppressed at high pH (>10-12). Precipitation of tin hydroxides occurs at lower pH. | [5] |

| Hydrolysis Constants (pKa) | Not available in the reviewed literature. These would correspond to the stepwise deprotonation of [Sn(OH)₆]²⁻. | - |

| Rate Constants | Not available in the reviewed literature. | - |

| Thermodynamic Data (ΔH°, ΔS°) | Thermodynamic data for the [Sn(OH)₆]²⁻ ion exists, but not specifically for its hydrolysis reactions. | [6][7] |

The Pourbaix diagram for tin provides a thermodynamic overview of the stability of various tin species as a function of pH and electrochemical potential. These diagrams clearly indicate that in alkaline conditions, the [Sn(OH)₆]²⁻ ion is the predominant stable species, while at lower pH values, solid SnO₂ or Sn(OH)₄ are favored.[8][9][10]

Experimental Protocols for Studying Hydrolysis

To address the gap in quantitative data, researchers can employ several established techniques to study the kinetics and thermodynamics of sodium stannate hydrolysis. The following sections detail the methodologies for key experiments.

Potentiometric Titration

Objective: To determine the hydrolysis constants (pKa values) of the [Sn(OH)₆]²⁻ ion.

Principle: A solution of sodium stannate is titrated with a strong acid, and the change in pH is monitored using a pH electrode. The resulting titration curve will show inflection points corresponding to the neutralization of the hydroxide ions produced during hydrolysis and the deprotonation of the hexahydroxostannate complex.

Apparatus:

-

pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl)[11]

-

Autotitrator or a burette

-

Stir plate and stir bar

-

Jacketed reaction vessel connected to a water bath for temperature control

-

Computer with data acquisition software

Procedure:

-

Prepare a standard solution of this compound in deionized water. The concentration should be accurately known.

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 7, 10, and 12).[12]

-

Place a known volume of the sodium stannate solution into the jacketed reaction vessel and allow it to equilibrate at the desired temperature.

-

Begin the titration by adding small, precise increments of a standardized strong acid (e.g., HCl) solution.

-

Record the pH of the solution after each addition of acid, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence points.

-

Plot the pH versus the volume of acid added. The pKa values can be determined from the pH at the half-equivalence points. The first and second derivatives of the titration curve can be used to accurately locate the equivalence points.[13]

pH-Stat Titration

Objective: To determine the rate of hydrolysis of sodium stannate under specific conditions (e.g., upon a change in pH).

Principle: The pH of the sodium stannate solution is maintained at a constant, predetermined value by the controlled addition of a titrant (in this case, a strong acid). The rate of addition of the titrant required to keep the pH constant is directly proportional to the rate of the hydrolysis reaction that produces hydroxide ions.[14][15]

Apparatus:

-

pH-stat titrator (an automatic titrator with a pH control module)

-

pH electrode and reference electrode

-

Jacketed reaction vessel with temperature control

-

Stir plate and stir bar

Procedure:

-

Prepare a solution of this compound in the reaction vessel at a high pH where it is stable.

-

Set the desired pH for the hydrolysis study on the pH-stat controller. This pH will be lower than the initial stable pH.

-

Initiate the experiment. The pH-stat will rapidly add a strong acid to bring the solution to the target pH.

-

Once the target pH is reached, the instrument will monitor the pH and add small increments of the acid to neutralize the OH⁻ ions produced by the ongoing hydrolysis, thus maintaining a constant pH.

-

The volume of acid added over time is recorded.

-

The rate of hydrolysis can be calculated from the rate of titrant addition. By performing experiments at different substrate concentrations, the rate law and rate constant can be determined.[16]

Temperature-Jump Relaxation Kinetics

Objective: To measure the rates of very fast hydrolysis reactions and determine the relaxation times.

Principle: A solution of sodium stannate at equilibrium is subjected to a very rapid increase in temperature (a "temperature jump"). This sudden change in temperature perturbs the equilibrium, and the system "relaxes" to a new equilibrium state at the higher temperature. The rate at which the system returns to equilibrium is monitored, typically by spectroscopic methods, and provides information about the forward and reverse rate constants of the reaction.[17][18][19]

Apparatus:

-

Temperature-jump instrument (e.g., with Joule heating or laser-induced heating)

-

Spectrophotometer (UV-Vis or other) with a fast detector to monitor the change in absorbance or fluorescence of a species involved in the reaction.

-

Oscilloscope or fast data acquisition system

Procedure:

-

Prepare a solution of this compound at a pH and temperature where the hydrolysis equilibrium is established. An indicator may be added if the reacting species do not have a suitable spectroscopic signature.

-

Place the solution in the temperature-jump cell.

-

A high-voltage discharge or a laser pulse is applied to rapidly increase the temperature of the solution (typically by a few degrees Celsius in microseconds).[17]

-

The change in absorbance or fluorescence of the solution is monitored over time as the system relaxes to the new equilibrium.

-

The relaxation curve is analyzed to determine the relaxation time (τ).

-

The relaxation time is related to the forward and reverse rate constants of the hydrolysis reaction. By studying the relaxation time as a function of reactant concentrations, the individual rate constants can be determined.[20]

Spectroscopic Analysis (UV-Vis and Raman)

Objective: To monitor the concentration of different tin species in solution during hydrolysis.

Principle: Different tin(IV) species in solution may have distinct ultraviolet-visible (UV-Vis) absorption or Raman scattering spectra. By measuring the spectra of the solution over time or under different conditions (e.g., varying pH), the changes in the concentrations of these species can be monitored.

UV-Vis Spectroscopy:

-

Procedure: Prepare sodium stannate solutions at various pH values. Record the UV-Vis absorption spectrum for each solution. The appearance of new absorption bands or shifts in existing bands can indicate the formation of different hydrolysis products.[21][22] Time-course measurements at a fixed wavelength can be used to monitor the rate of hydrolysis.

Raman Spectroscopy:

-

Procedure: Aqueous solutions of sodium stannate can be analyzed by Raman spectroscopy. The [Sn(OH)₆]²⁻ ion has characteristic vibrational modes. Changes in the Raman spectrum, such as the appearance of new peaks or shifts in peak positions, can be correlated with the formation of hydrolysis products.[23][24] This technique can be particularly useful for identifying the structure of the tin species in solution.

Visualization of Hydrolysis Pathway and Experimental Workflows

Signaling Pathway of Hydrolysis

The hydrolysis of the hexahydroxostannate(IV) ion is a stepwise process. The following diagram illustrates the proposed pathway leading to the formation of solid tin(IV) hydroxide.

Caption: Proposed hydrolysis pathway of the hexahydroxostannate(IV) ion.

Experimental Workflow for Potentiometric Titration

The logical flow of a potentiometric titration experiment to determine hydrolysis constants is depicted below.

Caption: Workflow for determining hydrolysis constants via potentiometric titration.

Logical Relationship for pH-Stat Experiment

The following diagram illustrates the logical control loop of a pH-stat experiment for measuring hydrolysis rates.

Caption: Logical control loop for a pH-stat experiment.

Conclusion

The hydrolysis of this compound is a fundamental process that dictates its stability and reactivity in aqueous solutions. While it is well-established that high pH conditions are necessary to prevent the precipitation of tin hydroxides, there is a clear need for more rigorous quantitative studies to determine the kinetic and thermodynamic parameters of the hydrolysis reactions. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the hydrolysis of sodium stannate, thereby generating the data required for a more complete understanding of its aqueous chemistry. Such data is essential for the effective application of sodium stannate in various scientific and industrial fields, including drug development where formulation stability is paramount.

References

- 1. SODIUM STANNATE - Ataman Kimya [atamanchemicals.com]

- 2. Sodium stannate - Wikipedia [en.wikipedia.org]

- 3. sdfine.com [sdfine.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. you-iggy.com [you-iggy.com]

- 7. you-iggy.com [you-iggy.com]

- 8. researchgate.net [researchgate.net]

- 9. Solved - Construction of Pourbaix diagram for tin - Use 6 | Chegg.com [chegg.com]

- 10. jmmab.com [jmmab.com]

- 11. Acid-base potentiometric titration using a stainless steel electrode without oxidative treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Temperature jump - Wikipedia [en.wikipedia.org]

- 18. fiveable.me [fiveable.me]

- 19. Temperature-jump relaxation technique | chemistry | Britannica [britannica.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. Colloidal Cu-Zn-Sn-Te Nanocrystals: Aqueous Synthesis and Raman Spectroscopy Study [mdpi.com]

Spectroscopic Characterization of Sodium Stannate Trihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize sodium stannate trihydrate, formally known as sodium hexahydroxostannate(IV), Na₂[Sn(OH)₆]. The following sections detail the theoretical basis and practical application of key analytical methods, including vibrational spectroscopy (FTIR and Raman), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Powder Diffraction (XRD). This document is intended to serve as a valuable resource for researchers in material science, inorganic chemistry, and pharmaceutical development.

Introduction to this compound

This compound is an inorganic compound with the chemical formula Na₂SnO₃·3H₂O, more accurately represented as Na₂[Sn(OH)₆][1]. It consists of a central tin atom octahedrally coordinated to six hydroxide (B78521) ligands, with two sodium cations providing charge balance. This white crystalline solid is soluble in water and finds applications in various fields, including as a stabilizer for hydrogen peroxide, in the surface treatment of metals, and as a precursor in the synthesis of other tin compounds[1][2]. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic methods, is crucial for its effective application and for quality control in its production.

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide complementary information about the functional groups and molecular structure of a compound.

For the octahedral [Sn(OH)₆]²⁻ anion, group theory predicts the following vibrational modes:

-

Raman Active: A₁g (symmetric Sn-O stretch), E_g_ (symmetric Sn-O stretch), and F₂g (O-Sn-O bend)

-

IR Active: F₁u (asymmetric Sn-O stretch and O-Sn-O bend)

-

Inactive: F₂u (O-Sn-O bend)

The presence of O-H bonds gives rise to characteristic stretching and bending vibrations.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. In the FTIR spectrum of this compound, the prominent absorption bands are attributed to the vibrations of the [Sn(OH)₆]²⁻ anion and water molecules.

Table 1: Summary of FTIR Spectral Data for Stannate Compounds

| Wavenumber (cm⁻¹) | Assignment | Reference Compound |

| ~3430 (broad) | ν(O-H) stretching of hydroxyl groups and adsorbed water | Stannic Acid |

| ~1641 (medium) | δ(H-O-H) bending of adsorbed water | Stannic Acid |

| 1020 - 1220 (weak) | δ(Sn-O-H) bending | Stannic Acid |

| ~565 (strong) | ν(Sn-O) stretching | Stannic Acid |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on the vibrational modes of a molecule. For a centrosymmetric molecule like the octahedral [Sn(OH)₆]²⁻ anion, the rule of mutual exclusion applies, meaning that vibrational modes that are Raman active are IR inactive, and vice versa.

Table 2: Summary of Raman Spectral Data for Stannate Compounds

| Raman Shift (cm⁻¹) | Assignment |

| Data not available | Expected A₁g, E_g, F₂g modes |

Note: A specific Raman spectrum with peak assignments for this compound was not found in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of atomic nuclei. For this compound, ¹¹⁹Sn NMR is particularly informative. Tin has three NMR-active isotopes: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly studied due to its higher natural abundance and gyromagnetic ratio.

The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the substituents around the tin atom.

Table 3: Summary of ¹¹⁹Sn Solid-State NMR Data

| Parameter | Value Range (ppm) | Remarks |

| Isotropic Chemical Shift (δ) | -250 to -350 | This range is indicative of six-coordinate tin compounds. The specific chemical shift for Na₂[Sn(OH)₆] is not definitively reported in the searched literature. |

X-ray Powder Diffraction (XRD)

X-ray Powder Diffraction (XRD) is a primary technique for determining the crystalline structure of a material. The diffraction pattern is unique to a specific crystalline phase and provides information about the unit cell dimensions.

The powder XRD pattern for sodium hexahydroxostannate(IV) is indexed in the Joint Committee on Powder Diffraction Standards (JCPDS) database.

Table 4: Powder X-ray Diffraction Data for Sodium Hexahydroxostannate(IV) (JCPDS Card No. 24-1143)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| Data not available in the searched results. The JCPDS card number is provided for reference. |

Note: While the JCPDS card number for Na₂[Sn(OH)₆] was identified, a detailed list of 2θ values, d-spacings, and relative intensities was not available in the performed searches. This information can be obtained from the official JCPDS database.

Experimental Protocols and Workflows

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

FTIR Spectroscopy Experimental Protocol

Objective: To obtain the infrared absorption spectrum of solid this compound.

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Transmission.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

Procedure (ATR):

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the finely ground this compound powder onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Spectrum Acquisition: Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

-

Data Processing: Perform baseline correction and, if necessary, ATR correction on the resulting spectrum.

Procedure (KBr Pellet):

-

Sample Preparation: Thoroughly grind 1-2 mg of this compound with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum as described in the ATR procedure, using a blank KBr pellet for the background measurement.

References

Sodium stannate trihydrate molecular formula and weight

An In-Depth Technical Guide to Sodium Stannate Trihydrate

This guide provides comprehensive information on the chemical properties, synthesis applications, and experimental protocols involving this compound, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is an inorganic compound that serves as a key reagent and precursor in various chemical and material science applications. It is a colorless salt that is formed when metallic tin or tin(IV) oxide is dissolved in sodium hydroxide[1].

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below. There are slight variations in the reported molecular weight in the literature, which are noted.

| Property | Value | Citations |

| Molecular Formula | Na₂SnO₃·3H₂O or H₆Na₂O₆Sn | [2][3][4][5][6] |

| Molecular Weight | 266.73 g/mol | [2][4][5][6] |

| 166.71 g/mol | [3] | |

| CAS Number | 12209-98-2 | [3][4][5] |

| Appearance | White crystalline powder | [3] |

| Solubility | Soluble in water; Insoluble in ethanol (B145695) and acetone | [6][7] |

| Melting Point | 140°C (decomposes) | [6][7] |

Experimental Protocols

This compound is frequently used in the synthesis of tin-based nanomaterials. Below is a detailed methodology for the synthesis of tin oxide (SnO₂)-coated gold (Au) nanoparticles, a process relevant to fields such as catalysis and diagnostics.

Synthesis of SnO₂-Coated Gold Nanoparticles

This protocol describes a two-step process: the synthesis of citrate-stabilized gold nanoparticles, followed by their encapsulation with a tin oxide shell using this compound.

Materials:

-

1% HAuCl₄ solution

-

1.0 wt% Sodium citrate (B86180) solution

-

This compound (Na₂SnO₃·3H₂O), 40 mM solution

-

Deionized water (H₂O)

Procedure:

-

Synthesis of Citrate-Stabilized Au Nanoparticles:

-

In a 250 mL beaker, dilute 0.5 mL of 1% HAuCl₄ solution with H₂O to a total volume of 150 mL.

-

Heat the solution to boiling while stirring.

-

Quickly add 10 mL of a 1.0 wt% sodium citrate solution to the boiling HAuCl₄ solution.

-

Observe the color change from light yellow to dark red, which indicates the formation of gold nanoparticles. This process may take up to an hour.

-

-

Coating Au Nanoparticles with SnO₂:

-

Place a 150 mL aliquot of the prepared citrate-stabilized gold nanoparticle solution into a warm water bath set to 60°C and stir vigorously.

-

Rapidly add 5.0 mL of a 40 mM this compound solution. A purple colloidal solution will form, indicating the coating of gold nanoparticles with SnO₂[7].

-

Collect the colloidal particles by centrifugation at 7000 rpm for 20 minutes.

-

Wash the collected particles with deionized water to remove unreacted species and impurities.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of SnO₂-coated gold nanoparticles.

Caption: Workflow for synthesizing SnO₂-coated gold nanoparticles.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. chalcogen.ro [chalcogen.ro]

- 4. ripublication.com [ripublication.com]

- 5. CN112456545A - Method for preparing this compound by using tin stripping waste liquid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. lee.chem.uh.edu [lee.chem.uh.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Sodium Stannate Trihydrate (CAS No. 12209-98-2)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and hazards associated with this compound. The information is intended for professionals in research and development who may utilize this compound in various scientific applications, including material science and as a precursor in chemical synthesis.

Chemical and Physical Properties

This compound is an inorganic tin salt with strong alkaline properties.[1] It presents as a white to off-white crystalline powder.[1] This compound is soluble in water, forming a basic solution, but is insoluble in ethanol (B145695) and acetone.[2][3][4]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 12209-98-2 |

| IUPAC Name | disodium;dioxido(oxo)tin;trihydrate[1][5] |

| Synonyms | Sodium tin(IV) oxide trihydrate, Sodium hexahydroxostannate, Stannate (SnO32-), disodium, trihydrate[1][3][6] |

| Molecular Formula | Na₂SnO₃·3H₂O or H₆Na₂O₆Sn[1][2][3] |

| Molecular Weight | 266.73 g/mol [1][3][7] |

| InChI Key | DGWDPIHXGRIHKW-UHFFFAOYSA-N[1] |

| SMILES | [Na+].[Na+].O=--INVALID-LINK--=O.O.O.O[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 140°C (decomposes)[1][3] |

| Solubility | Soluble in water; insoluble in ethanol and acetone[3] |

| pH | ~11.5 (for a solution) |

| Stability | Stable under normal temperature conditions.[1] Decomposes in air and by weak acids.[3] |

Synthesis and Manufacturing

This compound can be synthesized through various methods, typically involving the reaction of tin or its compounds with sodium hydroxide (B78521).

Experimental Protocol 1: Synthesis from Tin Metal and Sodium Hydroxide

This method involves the direct reaction of tin with sodium hydroxide in the presence of an oxidizing agent.

Methodology:

-

Metallic tin (e.g., banca tin) and a 10-40% sodium hydroxide solution are added to a reaction vessel.

-

The mixture is stirred, and a 5-30% hydrogen peroxide solution is introduced as an oxidizing agent.

-

The reaction is carried out at a temperature between 60°C and 100°C for 1 to 6 hours.

-

Following the reaction, the solution is filtered to remove any unreacted materials.

-

The filtrate is then concentrated under reduced pressure to induce crystallization.

-

The resulting crystals are filtered and dried to yield this compound.[8]

Experimental Protocol 2: Synthesis from Cassiterite Mineral

This process utilizes cassiterite (a tin oxide mineral) as the starting material.

Methodology:

-

20 grams of cassiterite mineral are mixed with 60 mL of sodium hydroxide solution (concentration varied from 3 to 5 mol/L) in a 100 mL autoclave.

-

The mixture is heated to a predetermined temperature (ranging from 80°C to 150°C) and held for a specified duration (up to 240 minutes) to facilitate the leaching process, converting tin oxide to sodium stannate.

-

The resulting slurry undergoes solid-liquid separation.

-

The filtrate, a solution of sodium stannate, is subjected to evaporation to crystallize the product.[9]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile compound with applications in various industrial and research fields.

-

Material Science: It serves as a precursor for the synthesis of tin-based compounds and nanomaterials. For instance, it is used to create tin oxide coatings, which are essential for transparent conductive films in electronics like touchscreens and solar cells.[9]

-

Nanoparticle Synthesis: It can be used to synthesize lanthanum stannate and neodymium stannate nanoparticles.[10][11]

-

Electroplating: It is a key component in alkaline tin plating baths for depositing a uniform and bright tin layer on metal surfaces.[8][12]

-

Catalysis: The compound can act as a catalyst precursor or support in various chemical reactions, including hydrogenation and oxidation.[8]

-

Wastewater Treatment: It is effective in removing heavy metals from industrial wastewater.[9]

-

Other Industrial Uses: It is also used as a stabilizer for hydrogen peroxide, a mordant in the textile industry, and in the manufacturing of ceramics and glass.[13][14][15]

Experimental Protocol 3: Synthesis of SnO₂-Coated Silver Nanoparticles

This protocol describes the use of this compound to create a protective tin oxide shell on silver nanoparticles.

Methodology:

-

An aqueous solution of silver nanoparticles (e.g., 40 g at 25 ppm) is heated to 100°C under reflux with constant stirring.

-

A 0.25 wt% aqueous solution of this compound is added to the boiling silver nanoparticle solution. The hydrolysis of sodium stannate at this temperature leads to the formation of a SnO₂ shell on the surface of the silver nanoparticles.

-

The thickness of the SnO₂ layer can be controlled by varying the amount of this compound solution added.

-

The resulting core-shell Ag@SnO₂ nanoparticles can be further treated, for example, with microwave irradiation to improve their properties.[4]

Caption: Experimental workflow for SnO₂ coating on silver nanoparticles.

Caption: Key application areas of this compound.

Hazards and Safety Information

This compound is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[6] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects.[6] |

Table 4: Toxicological Data

| Route | Species | Value |

| Acute Oral LD50 | Mouse | 550 mg/kg[2] |

| Acute Oral LD50 | Rat | 3,457 mg/kg[14] |

Handling and Storage

-

Handling: Handle in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Avoid formation of dust and aerosols.[7] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7] Keep away from strong acids and foodstuff containers.[1][7]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][2]

-

Skin Contact: Remove contaminated clothing and wash the skin immediately with soap and water. Seek medical attention if irritation persists.[1][2]

-

Inhalation: Remove the victim to fresh air and keep at rest in a comfortable position for breathing. If feeling unwell, call a poison center or doctor.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[2]

This guide is intended to provide a summary of the properties and hazards of this compound. Always refer to the full Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.

References

- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 2. tnjchem.com [tnjchem.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. carlroth.com [carlroth.com]

- 7. echemi.com [echemi.com]

- 8. CN102863015A - Method for preparing sodium stannate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN112456545A - Method for preparing this compound by using tin stripping waste liquid - Google Patents [patents.google.com]

- 11. 锡酸钠 三水合物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. US2392646A - Electroplating tin - Google Patents [patents.google.com]

- 13. meghachem.org [meghachem.org]

- 14. carlroth.com [carlroth.com]

- 15. SODIUM STANNATE - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to Sodium Hexahydroxostannate(IV) and Sodium Stannate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexahydroxostannate(IV), systematically named sodium hexahydroxidostannate(IV), and its historically referenced form, sodium stannate trihydrate, are inorganic compounds of tin that garner significant interest across various scientific and industrial domains. While historically referred to by different names and chemical formulas, modern analytical techniques confirm they are essentially the same compound in the solid state, with the hexahydroxostannate(IV) anion, [Sn(OH)₆]²⁻, being the more accurate representation of its structure. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and comparative data for researchers and professionals in drug development and other scientific fields.

Chemical Identity and Nomenclature

The primary source of confusion often lies in the nomenclature and chemical representation of this compound.

-

Sodium Hexahydroxostannate(IV): This is the current, systematically correct name. It accurately describes the central tin(IV) atom coordinated to six hydroxide (B78521) ligands. Its chemical formula is Na₂[Sn(OH)₆].[1]

-

This compound: This is an older, yet still commonly used name. It represents the compound as a hydrated salt of a hypothetical stannic acid, with the chemical formula Na₂SnO₃·3H₂O.[2][3]

It is crucial to understand that these two representations refer to the same chemical entity. The "trihydrate" in the older nomenclature accounts for the hydrogen and oxygen atoms that are now understood to be part of the hexahydroxo complex.

Comparative Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below for easy comparison.

| Property | Sodium Hexahydroxostannate(IV) / this compound | Anhydrous Sodium Stannate |

| Chemical Formula | Na₂[Sn(OH)₆] or Na₂SnO₃·3H₂O | Na₂SnO₃ |

| Molar Mass | 266.73 g/mol [4] | 212.69 g/mol |

| Appearance | White to off-white crystalline powder or colorless crystals.[3] | - |

| CAS Number | 12027-70-2 (for Na₂[Sn(OH)₆]) / 12209-98-2 (for Na₂SnO₃·3H₂O)[2] | 12058-66-1[1] |

| Solubility in Water | Soluble.[2] 46 g/100 g at 0°C; 43.7 g/100 g at 20°C; 38.9 g/100 g at 40°C. | - |

| Solubility in other solvents | Insoluble in ethanol (B145695) and acetone. | - |

| Melting Point | Decomposes at 140 °C. | - |

| Density | Approximately 3.03 g/cm³ | - |

| Crystal Structure | Trigonal | - |

Synthesis and Manufacturing

Sodium hexahydroxostannate(IV) can be synthesized through several laboratory and industrial methods.

Laboratory Synthesis from Metallic Tin

A common laboratory-scale synthesis involves the oxidation of metallic tin in an alkaline medium.

Reaction Pathway:

Figure 1: Synthesis of Sodium Hexahydroxostannate(IV) from Tin.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, place 50.0 g of tin foil or granules in a 1 L beaker.

-

Alkaline Solution Preparation: Carefully prepare a 20% (w/v) sodium hydroxide solution by dissolving 100 g of NaOH pellets in 500 mL of deionized water. Caution: This process is highly exothermic.

-

Reaction Initiation: Slowly add the sodium hydroxide solution to the beaker containing the tin.

-

Oxidation: While stirring the mixture, cautiously add 30% hydrogen peroxide solution dropwise. The reaction is exothermic and will produce hydrogen gas. Maintain a controlled addition rate to prevent excessive foaming and temperature increase.

-

Digestion: After the tin has completely dissolved, gently heat the solution to 80-90 °C for 1 hour to ensure complete reaction and to decompose any excess hydrogen peroxide.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation and Purification: Collect the white crystals of sodium hexahydroxostannate(IV) by vacuum filtration. Wash the crystals with cold ethanol to remove any residual sodium hydroxide and then with diethyl ether to facilitate drying.

-

Drying: Dry the purified crystals in a desiccator over a suitable drying agent.

Industrial Production from Cassiterite Ore

On an industrial scale, sodium stannate is often produced from cassiterite (SnO₂), the primary ore of tin.

Workflow for Industrial Production:

Figure 2: Industrial Production from Cassiterite Ore.

Applications in Research and Development

Sodium hexahydroxostannate(IV) serves as a versatile reagent and precursor in various applications.

Stabilization of Hydrogen Peroxide

Sodium stannate is a well-established stabilizer for hydrogen peroxide solutions, preventing its decomposition.

Mechanism of Stabilization:

Figure 3: Stabilization of Hydrogen Peroxide by Sodium Stannate.

Experimental Protocol for Peroxide Stabilization:

-

Stock Solution Preparation: Prepare a 10% (w/v) stock solution of sodium hexahydroxostannate(IV) in deionized water.

-

Stabilization: To a 1 L volume of 30% hydrogen peroxide solution, add the sodium stannate stock solution to achieve a final concentration of 100-300 mg/L.

-

pH Adjustment: Adjust the pH of the stabilized hydrogen peroxide solution to between 3 and 4 using phosphoric acid or another suitable acid for optimal stability.

-

Monitoring: The stability of the hydrogen peroxide solution can be monitored over time by titrating aliquots with a standardized potassium permanganate (B83412) solution.

Electroplating of Tin and Tin Alloys

Sodium stannate is a key component in alkaline tin plating baths, providing a source of tin(IV) ions.

Simplified Electroplating Workflow:

Figure 4: General Workflow for Tin Electroplating.

Experimental Protocol for Alkaline Tin Plating:

-

Bath Composition: Prepare an electroplating bath with the following composition:

-

Sodium Hexahydroxostannate(IV): 80-100 g/L

-

Sodium Hydroxide (free): 10-15 g/L

-

Additives (e.g., brighteners, grain refiners): as required

-

-

Operating Conditions:

-

Temperature: 60-80 °C

-

Cathode Current Density: 1-3 A/dm²

-

Anode: Pure Tin

-

-

Procedure:

-

Thoroughly clean and degrease the substrate to be plated.

-

Immerse the substrate (cathode) and the tin anode in the plating bath.

-

Apply the specified direct current for a duration calculated to achieve the desired plating thickness.

-

After plating, rinse the substrate with deionized water and dry thoroughly.

-

Mordant in Textile Dyeing

In textile dyeing, sodium stannate can act as a mordant, a substance that helps to fix the dye to the fabric, thereby improving color fastness.

Comparative Color Fastness Data:

The following tables summarize the available data on the color fastness of cotton and silk fabrics mordanted with tin salts (as a proxy for sodium stannate) and dyed with natural dyes. The ratings are based on the standard grey scale, where 5 is excellent and 1 is poor.

Table 1: Color Fastness of Mordanted Cotton Fabric

| Fastness Property | Rating (Grey Scale) | Reference |

| Wash Fastness | 3-4 | [5] |

| Light Fastness | 4 | [6] |

| Rubbing Fastness (Dry) | 4-5 | [6] |

| Rubbing Fastness (Wet) | 3-4 | [6] |

Table 2: Color Fastness of Mordanted Silk Fabric

| Fastness Property | Rating (Grey Scale) | Reference |

| Wash Fastness | 4 | [7] |

| Light Fastness | 4-5 | [8] |

| Rubbing Fastness (Dry) | 4-5 | [9] |

| Rubbing Fastness (Wet) | 4 | [9] |

Experimental Protocol for Mordanting Silk with Sodium Stannate:

-

Scouring: Wash the silk fabric thoroughly with a neutral soap to remove any impurities.

-

Mordant Bath Preparation: Prepare a mordant bath with a 1-2% solution of sodium hexahydroxostannate(IV) in water.

-

Mordanting: Immerse the scoured silk fabric in the mordant bath and gently heat to 60-70 °C for 1 hour. Stir occasionally to ensure even mordanting.

-

Rinsing: Remove the fabric from the mordant bath, allow it to cool, and then rinse thoroughly with water.

-

Dyeing: The mordanted fabric is now ready for dyeing with a natural or synthetic dye.

Experimental Protocol for Mordanting Cotton with Sodium Stannate:

-

Scouring: Boil the cotton fabric in a solution of soda ash (sodium carbonate) to remove natural waxes and pectins.

-

Tannin Pre-treatment: For improved dye uptake, it is often beneficial to pre-treat the scoured cotton with a tannin solution (e.g., from oak galls or myrobalan).

-

Mordant Bath Preparation: Prepare a 2-4% solution of sodium hexahydroxostannate(IV).

-

Mordanting: Immerse the tannin-treated cotton in the mordant bath at room temperature for at least 2-4 hours, or overnight for best results.

-

Rinsing and Dyeing: Rinse the mordanted cotton and proceed with dyeing.

Thermal Analysis

Thermal analysis provides insights into the thermal stability and decomposition of sodium hexahydroxostannate(IV).

TGA/DSC Analysis:

A typical thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of sodium hexahydroxostannate(IV) would show a weight loss corresponding to the loss of water molecules upon heating. The decomposition begins around 140 °C, where it loses its water of hydration to form anhydrous sodium stannate (Na₂SnO₃).

Figure 5: Representative TGA/DSC Thermogram.

Safety and Handling

Sodium hexahydroxostannate(IV) is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Avoid breathing dust. Use only in a well-ventilated area.

-

Storage: Store in a dry, well-ventilated place. Keep container tightly closed.

Conclusion

Sodium hexahydroxostannate(IV), also known as this compound, is a compound with a rich history and a diverse range of modern applications. A clear understanding of its chemical identity, properties, and synthesis is essential for its effective utilization in research and industry. The detailed experimental protocols provided in this guide offer a practical resource for scientists and engineers working in fields ranging from materials science to drug development. As research continues, the unique properties of this tin compound are likely to be exploited in new and innovative ways.

References

- 1. chiuvention.com [chiuvention.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sodium Stannate | H6Na2O6Sn | CID 21977542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Colour Fastness Properties of Natural Dyes - 5 Dye agents for natural dyes on cotton - Fibre2Fashion [fibre2fashion.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Anhydrous sodium stannate preparation and properties

An In-depth Technical Guide to Anhydrous Sodium Stannate: Preparation and Properties

Introduction

Anhydrous sodium stannate (Na₂SnO₃) is an inorganic metal oxide compound composed of sodium, tin, and oxygen.[1][2] It is a distinct chemical entity from its hydrated form, sodium hexahydroxostannate(IV) (Na₂[Sn(OH)₆] or Na₂SnO₃·3H₂O), and is identified by its own CAS Registry Number, 12058-66-1.[1][3] Anhydrous sodium stannate typically appears as a white, crystalline powder or solid.[1][4] This compound serves as a crucial component in various industrial applications, including as a salt in alkaline tin plating electrolytes, a stabilizer for hydrogen peroxide, a mordant in the textile industry, and in the manufacturing of ceramics, glass, and other tin-based compounds.[1][5][6][7] Its utility stems from its properties as a reliable source of tin ions.[4]

Physicochemical Properties

The fundamental properties of anhydrous sodium stannate are summarized below. It is important to note that some reported values in the literature show discrepancies, which may be attributed to differences in measurement conditions or the specific form of the material being analyzed (e.g., bulk powder vs. crystalline solid).

| Property | Value | Source(s) |

| IUPAC Name | disodium;dioxido(oxo)tin | [1][8] |

| Chemical Formula | Na₂SnO₃ | [1][8][9] |

| CAS Number | 12058-66-1 | [1][3][8] |

| Molecular Weight | 212.69 g/mol | [1][8][9] |

| Appearance | White crystals or white crystalline powder | [1] |

| Density | 4.68 g/cm³ | [4] |

| Bulk Density | 7.3 g/cm³ | [1][2] |

| Melting Point | 140 °C (Decomposition temperature for the hydrated form) | [4][10] |

| Solubility | Very soluble in water; Insoluble in ethyl alcohol and acetone. | [1][4] |

| Note: Some sources report slight solubility in water. | [4][6] | |

| Crystal Structure Info | The related hexahydroxostannate anion ([Sn(OH)₆]²⁻) is octahedral. | [1][3][4] |

| Sn-O Bond Distance | Average of 2.071 Å in the anion. | [1][3][4] |

Preparation of Anhydrous Sodium Stannate

Anhydrous sodium stannate can be synthesized through several routes, primarily categorized into solid-state reactions and wet chemical methods followed by dehydration.

Method 1: Solid-State Synthesis via Roasting

This method involves the high-temperature reaction between tin(IV) oxide (cassiterite) and an alkali sodium salt, such as sodium carbonate. It is a direct route to the anhydrous form.

-

Reactant Preparation: Tin(IV) oxide (SnO₂) and sodium carbonate (Na₂CO₃) powders are individually ground to a fine particle size (e.g., until the mass percentage of -0.1mm particle size is not less than 90%).[11]

-

Mixing: The powdered reactants are mixed thoroughly. An optimal mole ratio of Na₂CO₃ to SnO₂ is 3:2.[12]

-

Agglomeration: The mixture is formed into agglomerates or pellets to ensure uniform heating.[11]

-

Roasting (Calcination): The agglomerates are heated in a furnace under a reducing atmosphere, such as a mixture of carbon monoxide (CO) and carbon dioxide (CO₂).[1][3][6] The reaction proceeds according to the equation: SnO₂ + Na₂CO₃ → Na₂SnO₃ + CO₂.[1][4] Optimal roasting conditions have been reported at 850°C for 4 hours.[12]

-

Cooling and Processing: After roasting, the product is cooled.

-

Purification (Optional): The resulting solid mass can be further purified by processes such as grinding, immersion in a dilute alkaline solution for leaching, filtration, and crystallization to obtain a high-purity product.[11][12]

Method 2: Wet Chemical Synthesis with Dehydration